molecular formula C17H14Br2N2O3S B2505480 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide CAS No. 387832-87-3

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide

Cat. No. B2505480
CAS RN: 387832-87-3
M. Wt: 486.18
InChI Key: PLAWBLNTURRGHK-UHFFFAOYSA-N
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Description

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide is a useful research compound. Its molecular formula is C17H14Br2N2O3S and its molecular weight is 486.18. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Pharmacology

Heterocyclic compounds, particularly those based on 1,3,4-thiadiazole and oxadiazole scaffolds, are pivotal in medicinal chemistry. These compounds offer extensive potential for chemical modifications and exhibit a broad spectrum of pharmacological activities. Notably, the 1,3,4-oxadiazole ring is recognized as a bioisostere for carboxylic, amide, and ester groups, significantly enhancing pharmacological activity through hydrogen bonding interactions with enzymes and receptors. This multifaceted nature underscores the compound's significance in the development of novel medicinal agents, especially in terms of antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral properties (Lelyukh, 2019).

Synthetic Molecule Development

1,3,4-Oxadiazole, a five-membered aromatic ring, is a key feature in numerous synthetic molecules, offering substantial binding capabilities with various enzymes and receptors in biological systems. This unique structural attribute facilitates a wide array of bioactivities, making the development of 1,3,4-oxadiazole-based derivatives a focal point of scientific research. These derivatives are integral in treating various ailments, contributing significantly to the medicinal chemistry landscape (Verma et al., 2019).

Flame Retardants and Environmental Concerns

The compound's structural resemblance to novel brominated flame retardants (NBFRs) draws attention to its potential environmental implications. NBFRs, including 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and others, are increasingly used and pose environmental and health concerns due to their persistence and bioaccumulation. Studies emphasize the necessity for more comprehensive research on the occurrence, fate, and toxicity of such compounds in various environments, highlighting the critical need for enhanced analytical methods and further exploration of their potential impacts (Zuiderveen et al., 2020).

Scintillation and Luminescent Properties

In the realm of material sciences, the compound's relevance extends to the development of plastic scintillators, particularly those based on polymethyl methacrylate. The incorporation of various luminescent dyes, including oxadiazole derivatives, plays a crucial role in enhancing scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This underscores the compound's potential utility in designing advanced materials for radiation detection and other related applications (Salimgareeva & Kolesov, 2005).

properties

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S.BrH/c1-22-14-8-4-11(5-9-14)15(21)10-24-17-20-19-16(23-17)12-2-6-13(18)7-3-12;/h2-9H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAWBLNTURRGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide

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